Methenolone, chemically known as 17β-hydroxy-1-methyl-5α-androst-1-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) [, , ]. It is a derivative of dihydrotestosterone, belonging to the steroid family []. Methenolone is used in scientific research to study its effects on various biological processes and systems.
Methenolone is synthesized from dihydrotestosterone by modifying its structure to enhance its anabolic activity. It falls under the category of anabolic steroids, which are synthetic derivatives of testosterone. The compound can be found in two forms: methenolone acetate and methenolone enanthate, differing primarily in their esterification and release rates in the body.
The synthesis of methenolone can be achieved through various methods, one of which involves the hydrogenation of dihydrotestosterone. A notable method described in patent literature involves several steps:
This synthesis route highlights the complexity and potential hazards associated with producing high-purity methenolone suitable for pharmaceutical use .
Methenolone has the molecular formula C20H30O2 and a molecular weight of 302.46 g/mol. Its structural formula features a steroid backbone characteristic of anabolic steroids, with specific modifications that enhance its anabolic properties. The compound's chemical structure includes:
The structural integrity of methenolone is crucial for its interaction with androgen receptors, influencing its efficacy as an anabolic agent.
Methenolone undergoes various chemical reactions that are significant for both its synthesis and metabolism:
Understanding these reactions is essential for developing analytical methods for detecting methenolone in biological samples.
Methenolone exerts its anabolic effects primarily through binding to androgen receptors in muscle tissue. This binding initiates a cascade of events that lead to increased protein synthesis, muscle hypertrophy, and enhanced recovery from exercise. The mechanism involves:
Research indicates that methenolone has a lower androgenic activity compared to testosterone, making it favorable for individuals seeking muscle gain without significant androgenic side effects.
Methenolone is characterized by specific physical and chemical properties that define its behavior in pharmaceutical applications:
These properties are critical for formulation development in pharmaceutical preparations.
Methenolone's primary application lies within the medical field, particularly in treating conditions associated with muscle wasting such as cancer cachexia or severe weight loss due to chronic illness. Additionally, it has been used off-label by athletes seeking performance enhancement due to its favorable anabolic profile with relatively low androgenic effects.
In research settings, methenolone serves as a reference compound for studying anabolic steroid effects on muscle metabolism and recovery processes post-exercise. Its metabolites are also analyzed in doping control contexts to ensure fair play in competitive sports .
Fungal biocatalysis provides a stereoselective platform for generating structurally complex methenolone derivatives. Aspergillus niger and Cunninghamella blakesleeana efficiently transform methenolone enanthate into hydroxylated metabolites through regiospecific oxygenations. In a landmark study, A. niger converted methenolone enanthate into three novel metabolites (2-4) and three known derivatives (5-7) within 120 hours, achieving substrate conversion rates exceeding 85% [2]. The transformation efficiency was substrate-dependent, with enanthate esters showing higher bioconversion than acetate counterparts due to enhanced membrane permeability.
Rhizopus stolonifer and Fusarium lini exhibit distinct catalytic profiles for methenolone acetate. F. lini preferentially catalyzes dehydrogenation reactions, producing atamestane (12)—a potent aromatase inhibitor—as the major metabolite (68% yield) [3]. Meanwhile, Beauveria bassiana KCh BBT demonstrates multifunctional activity, executing C7/C11α hydroxylation and D-ring Baeyer-Villiger oxidation on methenolone scaffolds simultaneously [6]. This enzymatic promiscuity enables single-step synthesis of polyfunctionalized derivatives that would otherwise require multistep chemical synthesis.
Table 1: Fungal Biotransformation Products of Methenolone
Fungal Strain | Substrate | Major Metabolites | Conversion Yield |
---|---|---|---|
Aspergillus niger | Methenolone enanthate | 6α-OH, 7β-OH, 15β-OH derivatives | >85% |
Fusarium lini | Methenolone acetate | Atamestane (12) | 68% |
Rhizopus stolonifer | Methenolone acetate | 6α-Hydroxy-17β-acetate (2) | 72% |
Cunninghamella elegans | Methenolone acetate | 11α-OH, 16α-OH derivatives | 61% |
The enzymatic machinery of microbial systems drives site-specific modifications of the methenolone core. Hydroxylation occurs predominantly at electronically activated carbon centers, with cytochrome P450 monooxygenases mediating C6β, C11α, C12β, and C16α oxidations. Aspergillus alliaceus introduces a stereospecific 11α-hydroxyl group via kinetic resolution, producing (11α-OH)-methenolone with 98% enantiomeric excess [3]. Concurrently, 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the reversible oxidation of the C17 alcohol, generating the corresponding 17-keto metabolite—a critical step in metabolic deactivation observed in equine and human models [1] [5].
Human metabolic studies reveal conserved dehydrogenation patterns. Following oral administration of methenolone acetate, 3α-hydroxysteroid dehydrogenase reduces the C3 ketone to form 3α-hydroxy-1-methylen-5α-androstan-17-one—the dominant urinary metabolite representing 34% of the excreted steroid fraction [5]. Equine metabolism diverges through C1(2) dehydrogenation, producing 1-methyl-5α-androst-1-ene-3,17-dione (M2) as the principal in vivo metabolite [1]. This species-specific divergence underscores enzymatic adaptation to endogenous receptor affinities.
Table 2: Enzymatic Modifications of Methenolone in Biological Systems
Reaction Type | Catalytic Enzyme | Position Modified | Biological System |
---|---|---|---|
Hydroxylation | Cytochrome P450 | 6α, 6β, 11α, 12β, 15β, 16α | Aspergillus spp., Human liver |
Dehydrogenation | 3α-HSD | C3 ketone reduction | Human (hepatic) |
Dehydrogenation | 17β-HSD | C17 alcohol oxidation | Equine, Human |
Baeyer-Villiger | Monooxygenase | D-ring expansion | Beauveria bassiana |
Strategic functionalization of methenolone’s steroidal framework enhances receptor binding affinity and modulates pharmacological profiles. The introduction of 6,19-oxirane bridges induces conformational constraints between A/B rings, significantly altering bioactivity. Biocatalytic synthesis using Mucor hiemalis yields 3β-hydroxy-5α-chloro-6,19-oxidoandrostan-17-one—a derivative demonstrating 81% TNF-α inhibition versus 62.5% for unmodified methenolone [3] [6]. This structural motif imparts selective anti-inflammatory activity while eliminating androgenic effects, as confirmed by AR binding assays showing <5% receptor activation relative to dihydrotestosterone.
Regioselective halogenation at C5α (via Penicillium chrysogenum biotransformation) increases metabolic stability by blocking reductive metabolism at C3-C4 [6]. The resulting 5α-chloro derivatives resist hepatic ketoreduction, prolonging plasma half-lives 2.3-fold compared to parent compounds. C16 hydroxylation combined with C1(2) dehydrogenation (as observed in Aspergillus-modified metabolites) enhances immunomodulatory potency. Metabolite 5 (15β,20-dihydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate) inhibits T-cell proliferation at IC₅₀ = 10.2 μg/mL—comparable to reference immunosuppressants [3].
Structural Optimization Rationale:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7